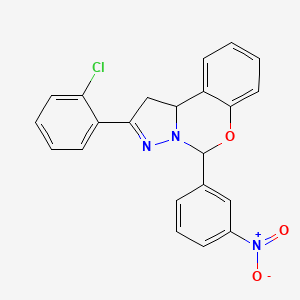![molecular formula C72H59N5O4 B15080638 bis{3-[2-(tritylamino)ethyl]-1H-indol-5-yl} 4,4'-iminodibenzoate](/img/structure/B15080638.png)
bis{3-[2-(tritylamino)ethyl]-1H-indol-5-yl} 4,4'-iminodibenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BIS(3-(2-(TRITYLAMINO)ETHYL)-1H-INDOL-5-YL) 4,4’-AZANEDIYLDIBENZOATE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a tritylamino group attached to an indole moiety, which is further linked to a dibenzoate structure through an azanediyl bridge.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of BIS(3-(2-(TRITYLAMINO)ETHYL)-1H-INDOL-5-YL) 4,4’-AZANEDIYLDIBENZOATE typically involves multiple steps, starting with the preparation of the indole derivative. The tritylamino group is introduced through a nucleophilic substitution reaction, where trityl chloride reacts with an aminoethyl-indole precursor. The final step involves the coupling of the indole derivative with 4,4’-azanediyldibenzoate under specific conditions, such as the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to enhance yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated synthesis platforms can further streamline the production process, ensuring consistency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
BIS(3-(2-(TRITYLAMINO)ETHYL)-1H-INDOL-5-YL) 4,4’-AZANEDIYLDIBENZOATE can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The tritylamino group can be reduced under hydrogenation conditions using palladium on carbon (Pd/C) as a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the tritylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Trityl chloride, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Reduced tritylamino derivatives.
Substitution: Substituted tritylamino derivatives.
Wissenschaftliche Forschungsanwendungen
BIS(3-(2-(TRITYLAMINO)ETHYL)-1H-INDOL-5-YL) 4,4’-AZANEDIYLDIBENZOATE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to the indole moiety.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action of BIS(3-(2-(TRITYLAMINO)ETHYL)-1H-INDOL-5-YL) 4,4’-AZANEDIYLDIBENZOATE involves its interaction with specific molecular targets. The indole moiety can intercalate with DNA, disrupting its function and leading to potential anticancer effects. The tritylamino group can interact with cellular proteins, modulating their activity and contributing to the compound’s biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl 4,4’-azanediyldibenzoate: Shares the dibenzoate structure but lacks the indole and tritylamino groups.
Diethyl 4,4’-(carbonylbis(azanediyl))dibenzoate: Similar dibenzoate structure with a carbonyl bridge instead of an azanediyl bridge.
Uniqueness
BIS(3-(2-(TRITYLAMINO)ETHYL)-1H-INDOL-5-YL) 4,4’-AZANEDIYLDIBENZOATE is unique due to the presence of both the tritylamino and indole groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, setting it apart from other similar compounds.
Eigenschaften
Molekularformel |
C72H59N5O4 |
|---|---|
Molekulargewicht |
1058.3 g/mol |
IUPAC-Name |
[3-[2-(tritylamino)ethyl]-1H-indol-5-yl] 4-[4-[[3-[2-(tritylamino)ethyl]-1H-indol-5-yl]oxycarbonyl]anilino]benzoate |
InChI |
InChI=1S/C72H59N5O4/c78-69(80-63-39-41-67-65(47-63)53(49-73-67)43-45-75-71(55-19-7-1-8-20-55,56-21-9-2-10-22-56)57-23-11-3-12-24-57)51-31-35-61(36-32-51)77-62-37-33-52(34-38-62)70(79)81-64-40-42-68-66(48-64)54(50-74-68)44-46-76-72(58-25-13-4-14-26-58,59-27-15-5-16-28-59)60-29-17-6-18-30-60/h1-42,47-50,73-77H,43-46H2 |
InChI-Schlüssel |
WXVJYNMELWHMEB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCC4=CNC5=C4C=C(C=C5)OC(=O)C6=CC=C(C=C6)NC7=CC=C(C=C7)C(=O)OC8=CC9=C(C=C8)NC=C9CCNC(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



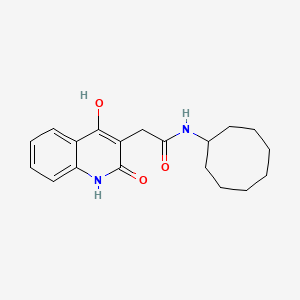
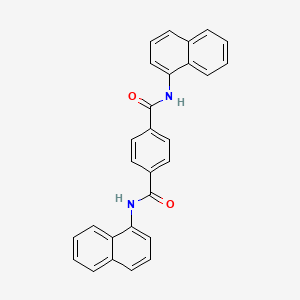
![2-[(3,3-dimethyl-2-oxobutyl)sulfanyl]-3-(4-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15080582.png)
![3-(2,2-dichloroethenyl)-2,2-dimethyl-N-{2,2,2-trichloro-1-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]ethyl}cyclopropanecarboxamide](/img/structure/B15080587.png)
![Phenol, 2,4-dibromo-6-[[(2,4-dimethylphenyl)imino]methyl]-](/img/structure/B15080593.png)
![2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B15080605.png)
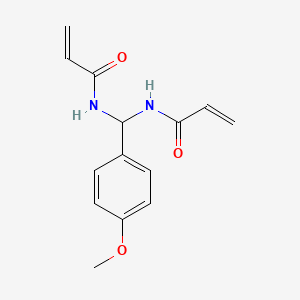

![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N'-[(E)-1-(2-furyl)ethylidene]acetohydrazide](/img/structure/B15080615.png)
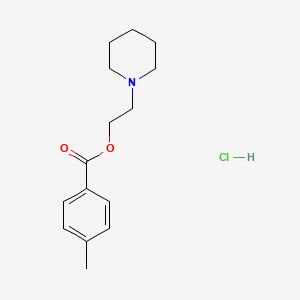
![Ethyl 7-(4-bromobenzoyl)-3-(2-chlorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B15080626.png)

